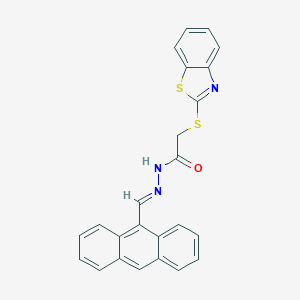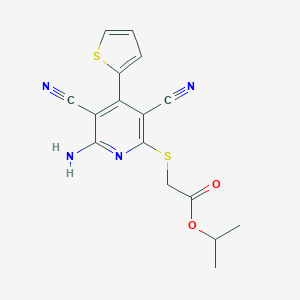![molecular formula C15H21NO4S B378243 Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate CAS No. 297180-07-5](/img/structure/B378243.png)
Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate is a chemical compound with the molecular formula C15H21NO4S . It is also known by other names such as ethyl 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylate and 1-(Toluene-4-sulfonyl)-piperidine-4-carboxylic acid ethyl ester .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds have been synthesized using condensation reactions . For instance, ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate was synthesized using condensation reactions of 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate .Molecular Structure Analysis
The molecular weight of this compound is 311.4 g/mol . The InChI string is InChI=1S/C15H21NO4S/c1-3-20-15(17)13-8-10-16(11-9-13)21(18,19)14-6-4-12(2)5-7-14/h4-7,13H,3,8-11H2,1-2H3 . The Canonical SMILES string is CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C .Physical And Chemical Properties Analysis
The compound has a molecular weight of 311.4 g/mol . It has a computed XLogP3-AA value of 2.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 5 rotatable bonds . Its exact mass and monoisotopic mass are both 311.11912932 g/mol . The topological polar surface area is 72.1 Ų . It has 21 heavy atoms .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
One study involves the synthesis of new propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole nucleus, evaluated as promising anticancer agents. These derivatives were synthesized from Ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, showing strong anticancer activities against various cell lines. Compounds exhibited low IC50 values, indicating their potential as anticancer agents, though further in vivo studies are suggested for therapeutic applications (Rehman et al., 2018).
Enzyme Inhibition for Alzheimer's Disease
Research on N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, synthesized starting from Ethyl piperidine-4-carboxylate, highlighted their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities. These findings, supported by molecular docking studies, underscore the compounds' potential as inhibitors for AChE and BChE, relevant for Alzheimer's disease treatment (Khalid, Rehman, & Abbasi, 2014).
Antibacterial and Antifungal Activities
Another study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocycles, evaluating their antibacterial potentials. These derivatives were derived from Ethyl piperidin-4-carboxylate, showing moderate to strong inhibitory effects on various bacterial strains. Specifically, one compound exhibited significant growth inhibition of Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, demonstrating potential as an antibacterial agent (Iqbal et al., 2017).
Antioxidant and Anticholinesterase Activities
A study on the synthesis of sulfonyl hydrazone scaffold with piperidine derivatives, including Ethyl 4-oxopiperidine-1-carboxylate, revealed their antioxidant capacity and anticholinesterase activity. The synthesized compounds showed significant lipid peroxidation inhibitory activity and free radical scavenging, suggesting their potential as antioxidants and enzyme inhibitors (Karaman et al., 2016).
Zukünftige Richtungen
While specific future directions for Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate were not found, piperidine derivatives are a significant area of research in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years , indicating ongoing interest and potential future developments in this field.
Wirkmechanismus
Target of Action
The primary target of Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate is FtsZ , a key functional protein involved in bacterial cell division. FtsZ plays a critical role in the formation of the bacterial septum during cytokinesis. By disrupting FtsZ function, this compound interferes with bacterial cell division, ultimately inhibiting bacterial growth .
Mode of Action
This compound interacts with FtsZ through binding to its active site. This binding disrupts the assembly of FtsZ monomers into the dynamic Z-ring, which is essential for septum formation. Consequently, bacterial cells cannot complete cell division, leading to cell elongation and eventual cell death .
Biochemical Pathways
The compound affects several biochemical pathways:
- Metabolic Pathways : The compound’s interference with cell division indirectly affects metabolic processes, leading to bacterial growth arrest .
Result of Action
At the molecular level, the compound disrupts FtsZ polymerization, leading to abnormal cell division. Cellular effects include elongated bacterial cells, weakened cell walls, and impaired growth. Ultimately, bacterial death occurs due to compromised division and survival .
Action Environment
Environmental factors influence the compound’s efficacy and stability:
Eigenschaften
IUPAC Name |
ethyl 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-3-20-15(17)13-8-10-16(11-9-13)21(18,19)14-6-4-12(2)5-7-14/h4-7,13H,3,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLCKAIWRXZCJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{[2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}acetohydrazide](/img/structure/B378161.png)
![{[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylidene}propanedinitrile](/img/structure/B378162.png)
![1-[2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromen-3-yl]-N-(2-methoxyphenyl)methanimine](/img/structure/B378164.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B378165.png)


![5-(2-iodophenyl)-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[b]phenanthridin-1(2H)-one](/img/structure/B378172.png)
![5,6,8,9,10,11-Hexahydrobenzo[h][1]benzothieno[2,3-b]quinolin-7-amine](/img/structure/B378173.png)
![N-(4-tert-butyl-1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]-1H-tetraazol-5-yl}cyclohexyl)-N-(3-chlorophenyl)amine](/img/structure/B378177.png)
![{4-[(2,6-Dimethylphenyl)imino]-8-methyl-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl}acetonitrile](/img/structure/B378178.png)
![8-Tert-butyl-1-(4-methoxyphenyl)-4-[(4-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B378179.png)
![2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]-3-(2-iodophenyl)acrylonitrile](/img/structure/B378180.png)

![1-[2-(4-Bromophenoxy)ethyl]-2-methylbenzimidazole](/img/structure/B378183.png)